

Technical Whitepaper: (R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Cat. No.: B591824

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Abstract

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development due to its structural relation to phenethylamine, a core scaffold in many centrally acting agents. This technical guide provides a comprehensive overview of its chemical properties, with a central focus on its molecular weight, and explores potential synthetic strategies and pharmacological considerations. While specific biological data for this compound is limited in publicly available literature, this paper extrapolates potential activities based on the known pharmacology of structurally related chlorinated phenethylamines.

Core Chemical Properties

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-(2-Chlorophenyl)ethanamine. The presence of the chlorine atom on the phenyl ring and the chiral center at the alpha-carbon are key structural features that are expected to influence its physicochemical and pharmacological properties.

Molecular Weight and Formula

The accurate determination of molecular weight is fundamental for all quantitative aspects of research and development, including reaction stoichiometry, formulation, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ Cl ₂ N	[1]
Molecular Weight	192.09 g/mol	[1]
Formula of Free Base	C ₈ H ₁₀ CIN	
Molecular Weight of Free Base	155.62 g/mol	

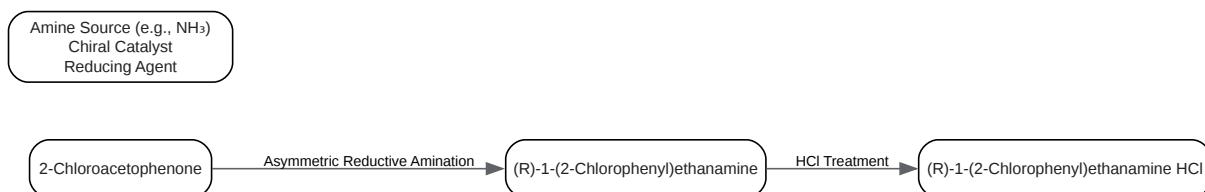
Synthetic Approaches

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry. Several strategies can be employed for the preparation of (R)-1-(2-Chlorophenyl)ethanamine.

Asymmetric Reductive Amination

A prominent method for the synthesis of chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers a direct and atom-economical route.

Workflow for Asymmetric Reductive Amination:



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Figure 1: Asymmetric Reductive Amination Workflow.

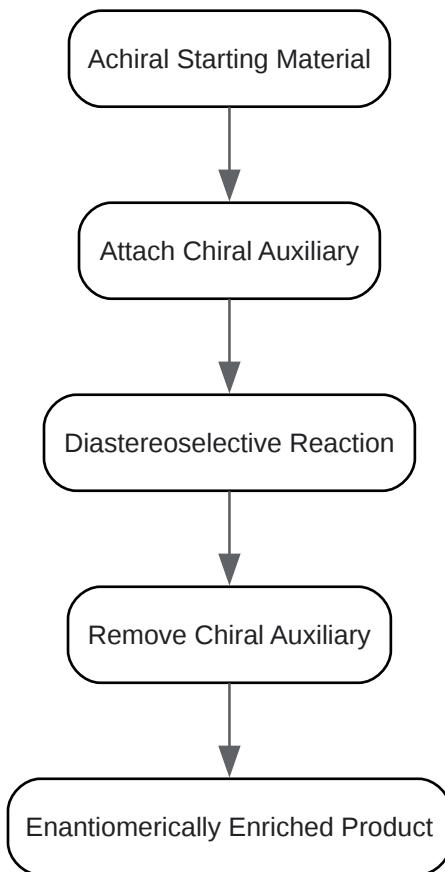
Experimental Considerations:

- Starting Material: 2-Chloroacetophenone.
- Catalyst: A chiral catalyst, such as a transition metal complex with a chiral ligand or a biocatalyst like a reductive aminase, is crucial for establishing the desired stereochemistry.[\[2\]](#) [\[3\]](#)[\[4\]](#)
- Amine Source: An appropriate amine source, such as ammonia or an ammonia equivalent, is required.
- Reducing Agent: A suitable reducing agent is used to reduce the intermediate imine.
- Salt Formation: The final free base is treated with hydrochloric acid to yield the hydrochloride salt.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is another powerful strategy to control stereochemistry during the synthesis.

Logical Flow of Chiral Auxiliary-Based Synthesis:



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Figure 2: Chiral Auxiliary Synthesis Logic.

Experimental Protocol Outline:

- Attachment of Auxiliary: A chiral auxiliary is covalently bonded to an achiral precursor.
- Diastereoselective Reaction: A key bond-forming reaction is performed, where the chiral auxiliary directs the formation of one diastereomer over the other.
- Cleavage of Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched amine. The auxiliary can often be recovered and reused.[5][6]

Potential Pharmacological Profile

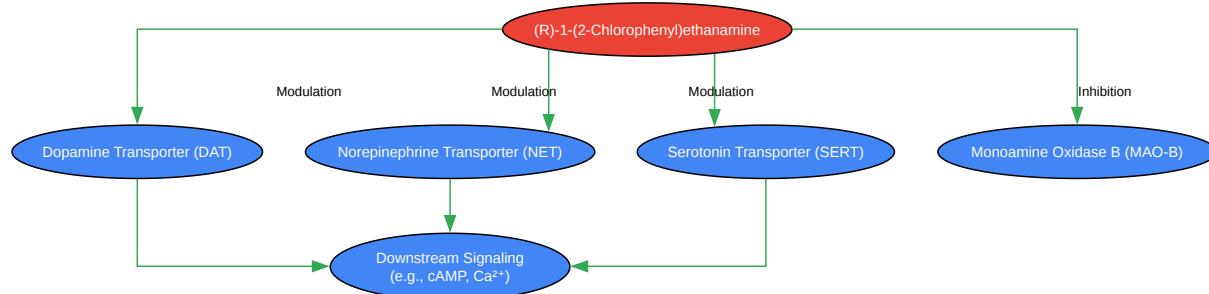
While specific biological data for **(R)-1-(2-Chlorophenyl)ethanamine hydrochloride** is not readily available in the public domain, its structural similarity to other substituted

phenethylamines allows for informed hypotheses regarding its potential pharmacological activity.

Central Nervous System Activity

Substituted phenethylamines are well-known for their diverse effects on the central nervous system (CNS). The introduction of a halogen, such as chlorine, on the phenyl ring can significantly modulate the pharmacological profile.

Potential Signaling Pathway Interactions:



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Figure 3: Potential CNS Signaling Interactions.

Discussion:

- Catecholaminergic Systems: Halogenated phenethylamines have been shown to interact with catecholaminergic systems.^[7] It is plausible that **(R)-1-(2-Chlorophenyl)ethanamine hydrochloride** could modulate the activity of dopamine and norepinephrine transporters, potentially affecting neurotransmitter reuptake.
- Serotonergic Systems: Interaction with the serotonin system, including the serotonin transporter (SERT) and various 5-HT receptors, is another possibility, given the broad activity of the phenethylamine class.^[8]

- Enzyme Inhibition: Some phenethylamine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[9][10]

Structure-Activity Relationships

The "R" configuration at the chiral center and the "ortho" position of the chlorine atom are critical determinants of the compound's potential biological activity. These features will influence its binding affinity and selectivity for various receptors and transporters within the CNS.

Conclusion

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride, with a molecular weight of 192.09 g/mol, represents a chiral molecule with potential for further investigation in the field of neuropharmacology. While detailed experimental data on its synthesis and biological activity are sparse, established methods for asymmetric amine synthesis provide clear pathways for its preparation. Based on the pharmacology of related compounds, it is a candidate for exploring interactions with monoamine neurotransmitter systems. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

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